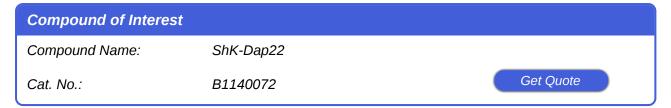


# ShK-Dap22: A Potent and Selective Blocker of the Kv1.3 Potassium Channel

Author: BenchChem Technical Support Team. Date: December 2025



A detailed comparison of its cross-reactivity with other ion channels, supported by experimental data, for researchers, scientists, and drug development professionals.

**ShK-Dap22** is a synthetic analog of the sea anemone toxin ShK, engineered for high potency and selectivity as a blocker of the voltage-gated potassium channel Kv1.3.[1][2] This channel plays a crucial role in the activation and proliferation of T-lymphocytes, making it a significant therapeutic target for autoimmune diseases.[3][4] The enhanced selectivity of **ShK-Dap22** for Kv1.3 over other ion channels minimizes the risk of off-target effects, a critical consideration in drug development. This guide provides a comprehensive overview of the cross-reactivity of **ShK-Dap22**, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

## **Comparative Selectivity of ShK-Dap22**

The defining characteristic of **ShK-Dap22** is its remarkable selectivity for the Kv1.3 channel. This was achieved by a single amino acid substitution, replacing the lysine at position 22 (Lys22) in the parent ShK peptide with diaminopropionic acid (Dap).[1][2] This modification significantly reduces its affinity for other closely related Kv channels, as demonstrated by the following quantitative data.



Ion Channel	ShK-Dap22 IC₅₀ (pM)	ShK-Dap22 Kd (pM)	Species	Reference
mKv1.3	23	23	Mouse	[5]
mKv1.1	1800	-	Mouse	[5]
rKv1.2	39000	-	Rat	[5]
mKv1.4	37000	-	Mouse	[5]
hKv1.5	>100000	-	Human	[5]
hKv1.6	10500	-	Human	[5]
mKv1.7	>100000	-	Mouse	[5]
hKv3.1	>100000	-	Human	[5]
rKv3.4	>100000	-	Rat	[5]
hKCa4	>100000	-	Human	[5]

Table 1: Comparative inhibitory concentrations (IC<sub>50</sub>) and dissociation constants (Kd) of **ShK-Dap22** for various potassium ion channels. The data clearly illustrates the significantly higher affinity of **ShK-Dap22** for the Kv1.3 channel compared to other Kv and KCa channels.

## **Experimental Methodologies**

The determination of the binding affinity and selectivity of **ShK-Dap22** relies on established biophysical techniques, primarily whole-cell patch-clamp electrophysiology and competitive binding assays.

## **Whole-Cell Patch-Clamp Electrophysiology**

This "gold standard" technique is used to measure the ion currents flowing through channels in the membrane of a single cell.[6] By controlling the membrane voltage and recording the resulting currents in the presence of varying concentrations of **ShK-Dap22**, a dose-response curve can be generated to determine the IC<sub>50</sub> value.

Protocol Outline:

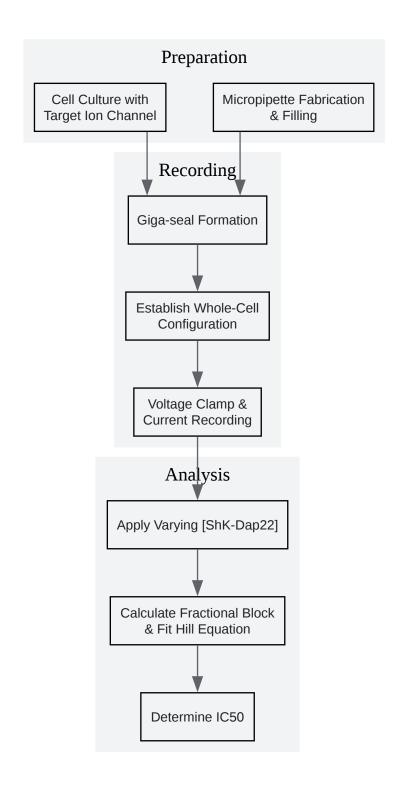




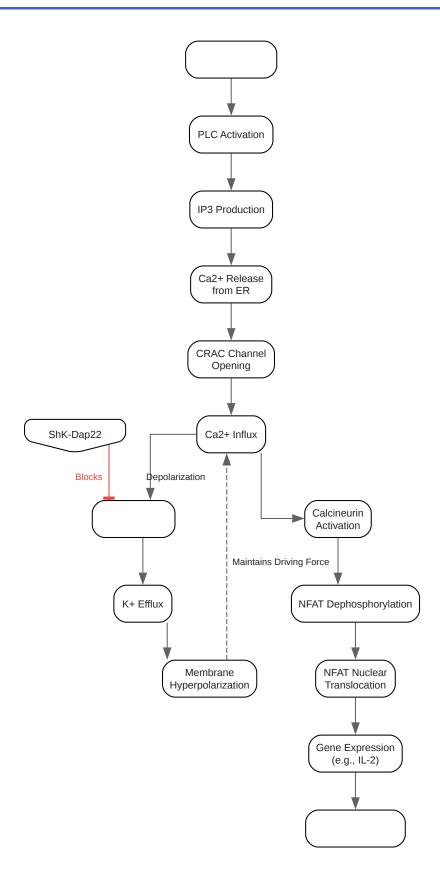


- Cell Preparation: Cells stably or transiently expressing the ion channel of interest (e.g., Kv1.3, Kv1.1) are cultured on coverslips.
- Pipette Preparation: Glass micropipettes with a resistance of 3-7 M $\Omega$  are fabricated and filled with an appropriate intracellular solution.
- Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (≥1 GΩ).
- Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and molecular access to the cell's interior.
- Voltage-Clamp and Data Acquisition: The membrane potential is held at a specific voltage (e.g., -80 mV), and depolarizing voltage steps are applied to elicit ion currents. These currents are recorded before and after the application of different concentrations of ShK-Dap22.
- Data Analysis: The fractional block of the current at each concentration is calculated and plotted against the concentration. The resulting data is fitted with the Hill equation to determine the IC<sub>50</sub>.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ShK-Dap22, a potent Kv1.3-specific immunosuppressive polypeptide PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 4. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS -PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- To cite this document: BenchChem. [ShK-Dap22: A Potent and Selective Blocker of the Kv1.3 Potassium Channel]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1140072#cross-reactivity-of-shk-dap22-with-other-ion-channels]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com